molecular formula C26H22N4O5 B2839797 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1206985-36-5

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Número de catálogo B2839797
Número CAS: 1206985-36-5
Peso molecular: 470.485
Clave InChI: RJGCUHPYNQRWOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Methods

Research on quinazoline derivatives often focuses on novel synthesis techniques that could apply to a wide range of compounds, including the one of interest. For example, Chioua et al. (2002) described a [4+2] cycloaddition method leading to quinazoline derivatives, highlighting the versatility of synthesis approaches for this compound class Chioua et al., 2002. Similarly, Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones using carbon dioxide, indicating the potential for environmentally friendly synthesis methods Patil et al., 2008.

Structural Analysis and Properties

Studies such as the one by Candan et al. (2001) on the crystal structure of related quinazoline derivatives provide insights into the molecular configurations that could influence the physical and chemical properties of the compound Candan et al., 2001. These structural analyses are essential for understanding how modifications in the quinazoline backbone might impact binding affinities, solubility, and other characteristics relevant to pharmaceutical applications.

Potential Applications in Medicinal Chemistry

Research on quinazoline derivatives has also explored their potential medicinal applications. For instance, derivatives have been studied for their antimicrobial Bhatt et al., 2015 and antitumor activities Qiao et al., 2015, suggesting that the compound might also possess similar biological properties worthy of investigation.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 3,5-dimethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazolin-2(1H)-one, which is synthesized from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and 7-amino-3-phenethylquinazolin-2(1H)-one. These two intermediates are then coupled to form the final product using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).", "Starting Materials": [ "3,5-dimethoxybenzohydrazide", "ethyl chloroformate", "7-amino-3-phenethylquinazolin-2(1H)-one", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)" ], "Reaction": [ "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- React 3,5-dimethoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine or pyridine to form the corresponding oxadiazole intermediate.", "- Purify the intermediate by recrystallization or column chromatography.", "Synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazolin-2(1H)-one:", "- React 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 7-amino-3-phenethylquinazolin-2(1H)-one in the presence of a coupling agent such as DCC or DIC.", "- Purify the intermediate by recrystallization or column chromatography.", "Coupling of intermediates to form final product:", "- React the two intermediates together in the presence of a coupling agent such as DCC or DIC.", "- Purify the final product by recrystallization or column chromatography." ] }

Número CAS

1206985-36-5

Nombre del producto

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Fórmula molecular

C26H22N4O5

Peso molecular

470.485

Nombre IUPAC

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O5/c1-33-19-12-18(13-20(15-19)34-2)23-28-24(35-29-23)17-8-9-21-22(14-17)27-26(32)30(25(21)31)11-10-16-6-4-3-5-7-16/h3-9,12-15H,10-11H2,1-2H3,(H,27,32)

Clave InChI

RJGCUHPYNQRWOZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.